2-(6-Amino-3,5-dicyano-4-isobutyl-pyridin-2-ylsulfanyl)-N,N-diethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name provides insights into its composition:
2: Indicates the position of the substituent on the pyridine ring.
6-Amino-3,5-dicyano-4-isobutyl: Describes the substituents on the pyridine ring.
Pyridin-2-ylsulfanyl: Refers to the sulfur atom attached to the pyridine ring.
N,N-diethyl-acetamide: Indicates the presence of two ethyl groups and an acetamide moiety.
- This compound may have applications in various fields due to its intriguing structure.
2-(6-Amino-3,5-dicyano-4-isobutyl-pyridin-2-ylsulfanyl)-N,N-diethyl-acetamide: is a complex organic compound with a unique structure. It contains a pyridine ring, an amide functional group, and a sulfanyl (thiol) group.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore its interactions with enzymes or receptors.
Medicine: Assess its potential as a drug candidate (e.g., antibacterial, antiviral, or anticancer).
Industry: Evaluate its use in materials science (e.g., polymers, catalysts).
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
- Further research is needed to elucidate the precise pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H23N5OS |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(2-methylpropyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C17H23N5OS/c1-5-22(6-2)15(23)10-24-17-14(9-19)12(7-11(3)4)13(8-18)16(20)21-17/h11H,5-7,10H2,1-4H3,(H2,20,21) |
InChI Key |
ZHUCYWNRUHIWBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(=C(C(=N1)N)C#N)CC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.